

# Review of published data on the efficacy of different ENPP1 inhibitors

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## Compound of Interest

Compound Name: *Enpp-1-IN-15*

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## Efficacy of ENPP1 Inhibitors: A Comparative Review of Published Data

For Researchers, Scientists, and Drug Development Professionals

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in the tumor microenvironment, primarily through its role in hydrolyzing 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), the endogenous activator of the STING (Stimulator of Interferon Genes) pathway. By degrading cGAMP, ENPP1 dampens innate immune responses against cancer.<sup>[1][2]</sup> This has led to the development of numerous ENPP1 inhibitors aimed at unleashing the anti-tumor immune response. This guide provides an objective comparison of the published efficacy of various ENPP1 inhibitors, supported by experimental data and detailed methodologies.

## In Vitro Efficacy of ENPP1 Inhibitors

The in vitro potency of ENPP1 inhibitors is a key determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC<sub>50</sub>) and the inhibition constant (K<sub>i</sub>), which represent the concentration of the inhibitor required to reduce enzyme activity by 50% and the binding affinity of the inhibitor to the enzyme, respectively. The following table summarizes the published in vitro efficacy data for a range of ENPP1 inhibitors.

Inhibitor	IC50 (nM)	Ki (nM)	Assay Conditions	Source(s)
ISM5939	0.63	-	Enzymatic assay	[3][4]
SR-8541A	3.6	1.9	Human ENPP1 activity assay	[5][6]
1.4	-	Enzymatic assay (TMP or ATP as substrate)	[7]	
STF-1623	0.6 (human), 0.4 (mouse)	< 2	-	
RBS2418	-	-	Potent oral inhibitor	[8]
AVA-NP-695	-	-	Highly potent and selective	
SR-8314	-	79	ENPP1 activity assay	
Enpp-1-IN-20	0.09	-	Enzymatic assay	
8.8 (cell-based)	-	Cell-based assay		

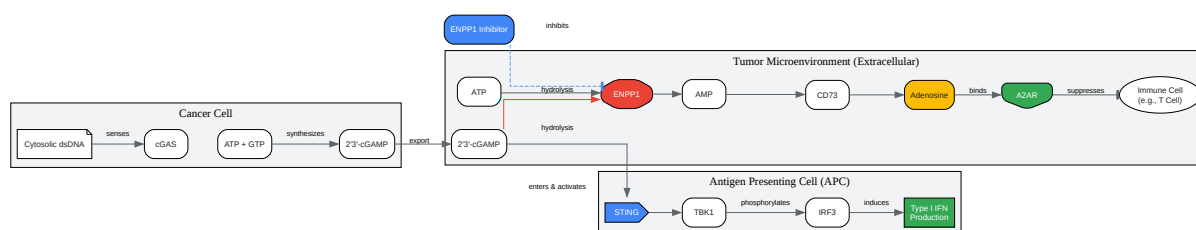
## In Vivo Efficacy of ENPP1 Inhibitors

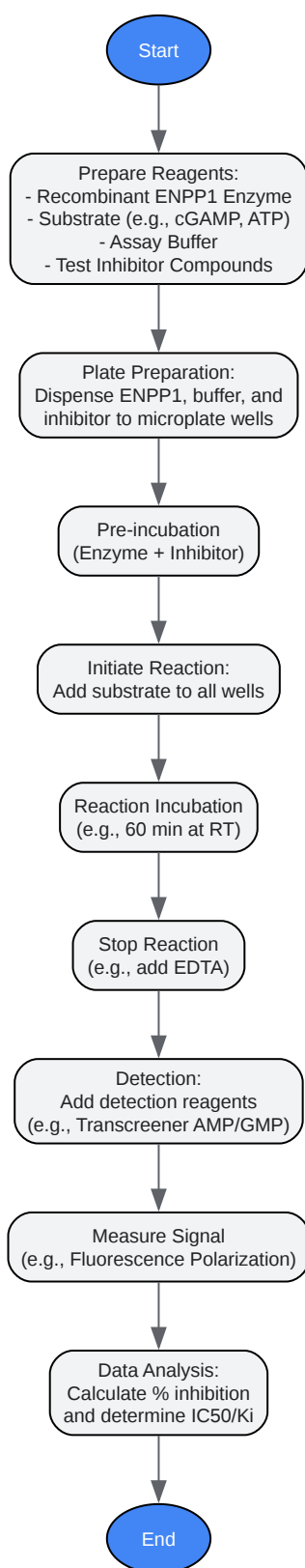
The anti-tumor activity of ENPP1 inhibitors is evaluated in vivo using various preclinical models, most commonly syngeneic mouse tumor models. Efficacy is often measured as Tumor Growth Inhibition (TGI). The table below presents available in vivo efficacy data for selected ENPP1 inhibitors.

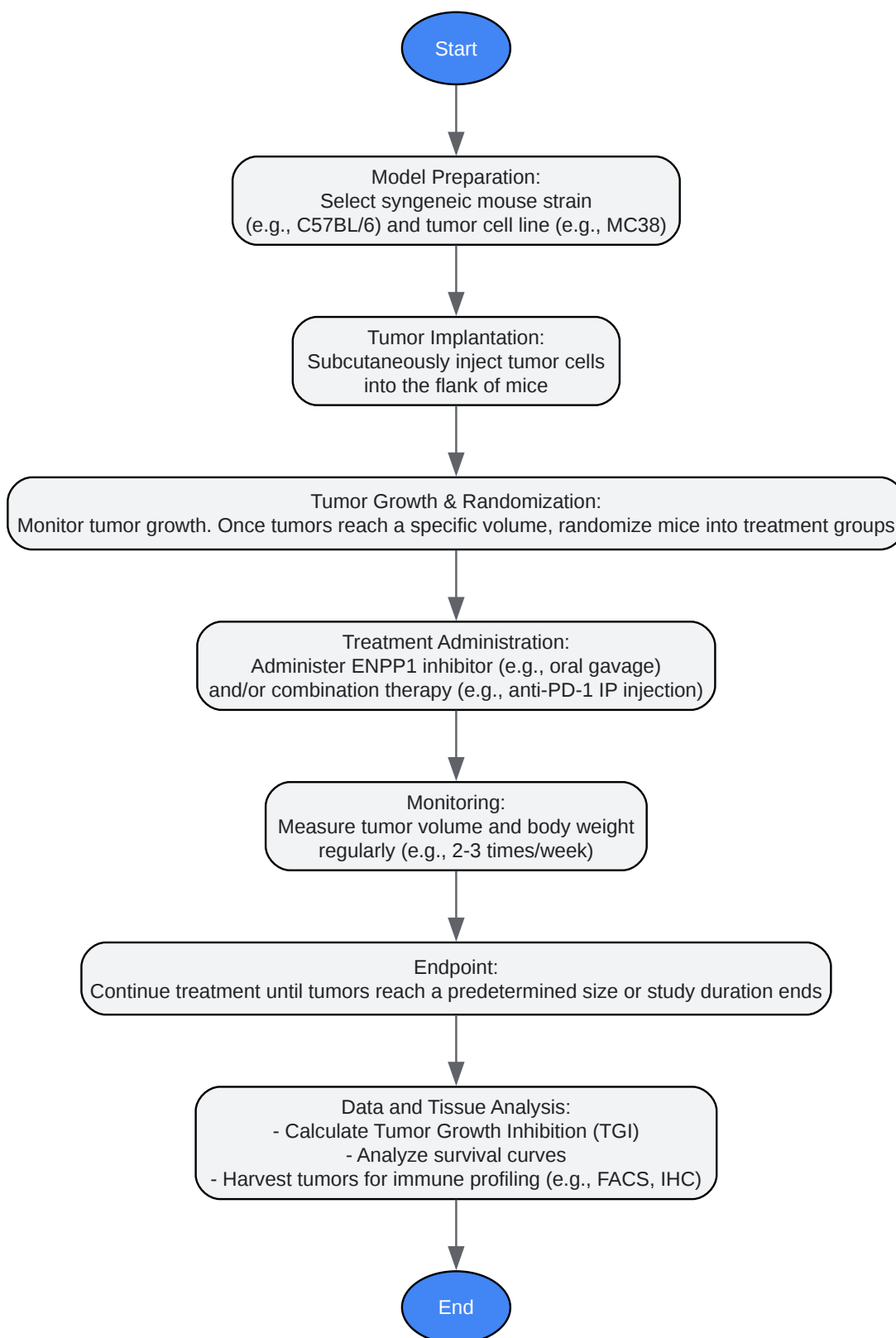
Inhibitor	Animal Model	Dosage	TGI (%)	Combination Therapy	Source(s)
ISM5939	MC-38 syngeneic colorectal carcinoma	30 mg/kg, p.o. BID	67% (monotherapy)	96% (with anti-PD-L1), 68% (with anti-PD-1)	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[9]</a>
SR-8541A	Syngeneic tumor mouse models	-	Synergistic effect	Radiation, checkpoint inhibitors	<a href="#">[5]</a> <a href="#">[6]</a>
RBS2418	Advanced/metastatic solid tumors (human)	100-800 mg BID	Disease Control Rate: 75% in EG+ patients	Pembrolizumab	<a href="#">[10]</a> <a href="#">[11]</a>

## Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the ENPP1 signaling pathway and representative experimental workflows.







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